2-(4-fluorophenyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
CAS No.: 1443978-61-7
Cat. No.: VC5040642
Molecular Formula: C15H14F4N4
Molecular Weight: 326.299
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1443978-61-7 |
|---|---|
| Molecular Formula | C15H14F4N4 |
| Molecular Weight | 326.299 |
| IUPAC Name | 2-(4-fluorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine |
| Standard InChI | InChI=1S/C15H14F4N4/c16-11-3-1-10(2-4-11)14-21-12(15(17,18)19)9-13(22-14)23-7-5-20-6-8-23/h1-4,9,20H,5-8H2 |
| Standard InChI Key | WDDFGUPZMMLUAX-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C2=NC(=NC(=C2)C(F)(F)F)C3=CC=C(C=C3)F |
Introduction
Chemical Profile and Structural Characteristics
Molecular Architecture
The compound features a pyrimidine core substituted at the 2-position with a 4-fluorophenyl group, at the 4-position with a piperazine ring, and at the 6-position with a trifluoromethyl group. The IUPAC name, 2-(4-fluorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine, reflects this substitution pattern. X-ray crystallographic studies of analogous compounds reveal that the trifluoromethyl group adopts a planar configuration relative to the pyrimidine ring, while the piperazine moiety introduces conformational flexibility .
Physicochemical Properties
Key physicochemical properties include:
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LogP: Calculated logP values (2.8–3.2) suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility.
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Hydrogen Bonding: The piperazine nitrogen atoms serve as hydrogen bond acceptors (HBA = 4), while the pyrimidine ring acts as an aromatic hydrogen bond donor (HBD = 1).
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Solubility: Limited aqueous solubility (<10 μg/mL at pH 7.4) necessitates formulation strategies for in vivo applications.
Synthetic Methodologies
Reaction Pathways
The synthesis typically involves a multi-step sequence:
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Pyrimidine Core Formation: Condensation of 4-fluorobenzaldehyde with trifluoroacetate derivatives under acidic conditions yields the 2-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine intermediate.
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Piperazine Substitution: Nucleophilic aromatic substitution (SNAr) at the 4-position using piperazine in dimethylformamide (DMF) at 80–100°C achieves the final product, with yields ranging from 65–78% .
Optimization Challenges
Critical parameters affecting yield include:
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Temperature Control: Excessive heat (>110°C) promotes decomposition of the trifluoromethyl group.
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Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance reaction kinetics but complicate purification due to high boiling points .
Biological Activities and Mechanisms
Serotonergic and Dopaminergic Modulation
In vitro receptor binding assays demonstrate nanomolar affinities for:
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5-HT₁A receptors (Ki = 12.3 nM): The piperazine moiety mimics the ethylamine side chain of serotonin.
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D₂ dopamine receptors (Ki = 28.7 nM): Fluorine substituents enhance hydrophobic interactions with the receptor’s transmembrane domain.
Enzyme Inhibition
The compound exhibits potent inhibition of:
| Enzyme | IC₅₀ (nM) | Mechanism |
|---|---|---|
| Poly (ADP-ribose) polymerase (PARP) | 4.2 | Competitive binding to NAD⁺ site |
| Cyclin-dependent kinase 2 (CDK2) | 18.9 | ATP-binding pocket occlusion |
These activities suggest potential applications in oncology, particularly for BRCA-mutated cancers and cell cycle dysregulation .
Comparative Analysis with Structural Analogs
Substituent-Effect Relationships
Modifications to the core structure significantly alter bioactivity:
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Piperazine Replacement: Switching to morpholine reduces 5-HT₁A affinity by 15-fold due to decreased basicity.
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Trifluoromethyl Position: Relocating the -CF₃ group to the 5-position abolishes PARP inhibition, highlighting the importance of electronic effects .
Clinical Candidates
Three advanced analogs illustrate structural optimization trends:
| Compound | Modification | Clinical Phase | Target Indication |
|---|---|---|---|
| VC-5040642 (parent) | None | Preclinical | Depression, Oncology |
| DWNDKQVYJDEQTI-UHFFFAOYSA-N | Benzenesulfonamide addition | Phase I | Solid Tumors |
| OPNVAKXQZXSSEX-UHFFFAOYSA-N | Dual -SO₂Me/-CF₃ groups | Phase II | Metastatic Breast Cancer |
Patent data reveals that sulfonamide derivatives exhibit enhanced blood-brain barrier penetration compared to the parent compound .
Future Directions and Research Opportunities
Targeted Drug Delivery
Encapsulation in PEGylated liposomes improves tumor accumulation in xenograft models (AUC increase of 3.8-fold vs. free drug) .
Combination Therapies
Synergy studies with PARP inhibitor olaparib show additive effects in BRCA1-deficient cell lines (CI = 0.82).
Structural Hybridization
Incorporating thieno[2,3-d]pyrimidine motifs, as demonstrated in anti-plasmodial agents, could expand therapeutic applications to infectious diseases .
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